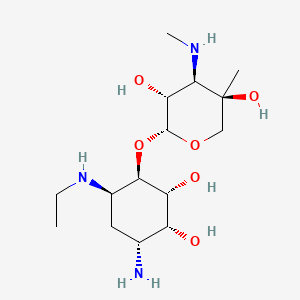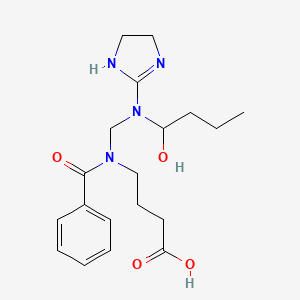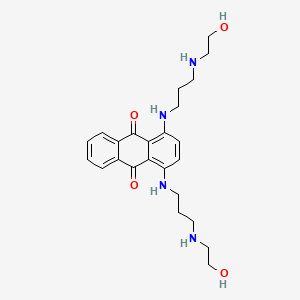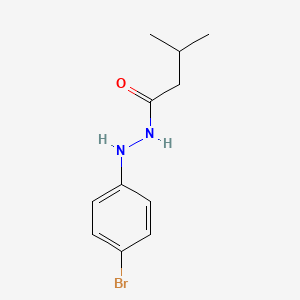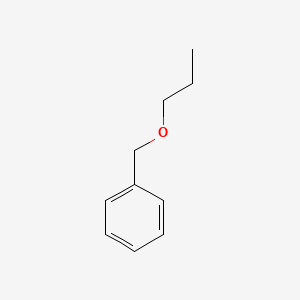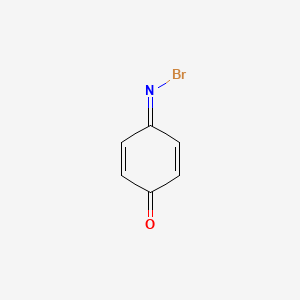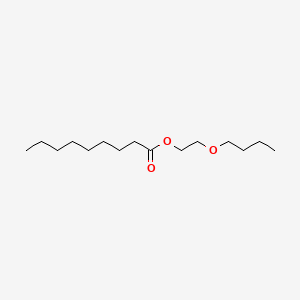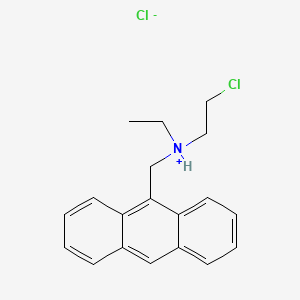
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.
Introduction of the benzofuran moiety: This step may involve coupling reactions such as Suzuki or Heck coupling.
Formation of the dioxolane ring: This can be done through acetalization reactions involving diols and aldehydes or ketones.
Final assembly: The final compound is assembled through a series of protection and deprotection steps, along with selective functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions may target the triazole ring or the dioxolane ring.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers or other materials for enhanced properties.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound may be explored as a potential drug candidate for various diseases, including infections and cancer.
Industry
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Coatings and Adhesives: The compound may be used to improve the properties of coatings and adhesives.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, triazole derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole: The parent compound, known for its broad range of biological activities.
Benzofuran derivatives: Compounds containing the benzofuran moiety, known for their antimicrobial and anticancer properties.
Dioxolane derivatives: Compounds containing the dioxolane ring, used in various chemical and pharmaceutical applications.
Uniqueness
The uniqueness of 1H-1,2,4-Triazole, 1-((2-(5,7-dichloro-2-benzofuranyl)-4-((1-methylethoxy)methyl)-1,3-dioxolan-2-yl)methyl)-, trans- lies in its combination of three distinct moieties: the triazole ring, the benzofuran moiety, and the dioxolane ring. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
98519-41-6 |
|---|---|
Molekularformel |
C18H19Cl2N3O4 |
Molekulargewicht |
412.3 g/mol |
IUPAC-Name |
1-[[(2R,4S)-2-(5,7-dichloro-1-benzofuran-2-yl)-4-(propan-2-yloxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H19Cl2N3O4/c1-11(2)24-6-14-7-25-18(27-14,8-23-10-21-9-22-23)16-4-12-3-13(19)5-15(20)17(12)26-16/h3-5,9-11,14H,6-8H2,1-2H3/t14-,18+/m0/s1 |
InChI-Schlüssel |
PFQLAQNAMIUSTM-KBXCAEBGSA-N |
Isomerische SMILES |
CC(C)OC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Kanonische SMILES |
CC(C)OCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC(=CC(=C4O3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13780513.png)



